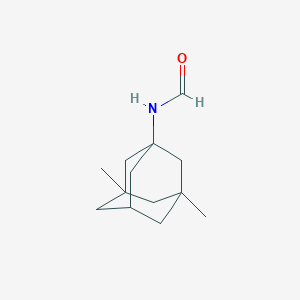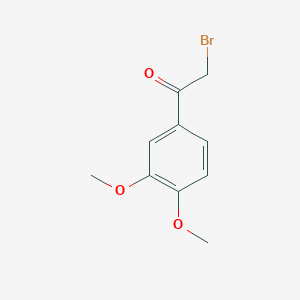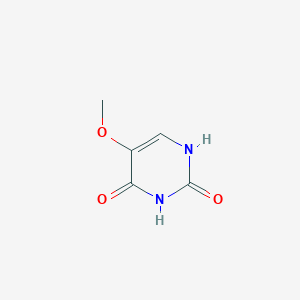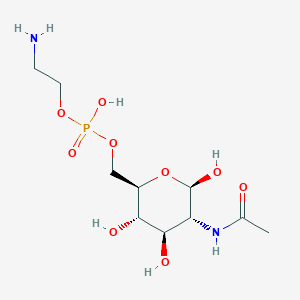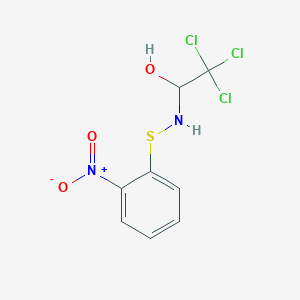
2,2,2-Trichloro-1-(2-nitrophenylthioamino)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trichloro-1-(2-nitrophenylthioamino)ethanol, also known as NTA, is a chemical compound that has been widely studied for its potential applications in scientific research.
Applications De Recherche Scientifique
2,2,2-Trichloro-1-(2-nitrophenylthioamino)ethanol has been studied for its potential applications in scientific research, particularly in the field of biochemistry. It has been used as a reagent for the detection of thiol-containing proteins and peptides. 2,2,2-Trichloro-1-(2-nitrophenylthioamino)ethanol can also be used to immobilize proteins and peptides onto solid surfaces, which is useful for studying protein-protein interactions. Additionally, 2,2,2-Trichloro-1-(2-nitrophenylthioamino)ethanol has been used as a chelating agent for metal ions, which can be useful for studying the role of metal ions in biological systems.
Mécanisme D'action
The mechanism of action of 2,2,2-Trichloro-1-(2-nitrophenylthioamino)ethanol is not well understood. However, it is believed that 2,2,2-Trichloro-1-(2-nitrophenylthioamino)ethanol forms a complex with metal ions, which can affect the structure and function of proteins and other biomolecules.
Effets Biochimiques Et Physiologiques
2,2,2-Trichloro-1-(2-nitrophenylthioamino)ethanol has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. 2,2,2-Trichloro-1-(2-nitrophenylthioamino)ethanol has also been shown to induce oxidative stress in cells, which can lead to cell death. Additionally, 2,2,2-Trichloro-1-(2-nitrophenylthioamino)ethanol has been shown to have anti-inflammatory properties, which may be useful for treating inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2,2,2-Trichloro-1-(2-nitrophenylthioamino)ethanol in lab experiments is that it is a well-established reagent with a known synthesis method. Additionally, 2,2,2-Trichloro-1-(2-nitrophenylthioamino)ethanol is relatively inexpensive and can be easily obtained. However, one limitation of using 2,2,2-Trichloro-1-(2-nitrophenylthioamino)ethanol is that it can be toxic to cells at high concentrations. Additionally, 2,2,2-Trichloro-1-(2-nitrophenylthioamino)ethanol can be difficult to work with due to its high reactivity and potential for oxidation.
Orientations Futures
There are many potential future directions for research on 2,2,2-Trichloro-1-(2-nitrophenylthioamino)ethanol. One area of interest is the development of new synthesis methods for 2,2,2-Trichloro-1-(2-nitrophenylthioamino)ethanol that are more efficient and environmentally friendly. Additionally, further research is needed to understand the mechanism of action of 2,2,2-Trichloro-1-(2-nitrophenylthioamino)ethanol and its effects on biological systems. Finally, 2,2,2-Trichloro-1-(2-nitrophenylthioamino)ethanol may have potential applications in the development of new drugs for the treatment of diseases such as cancer and Alzheimer's disease.
Méthodes De Synthèse
2,2,2-Trichloro-1-(2-nitrophenylthioamino)ethanol can be synthesized by reacting 2-nitrophenylthioamine with epichlorohydrin and hydrochloric acid. The resulting product is then treated with sodium hydroxide and chlorine gas to produce 2,2,2-Trichloro-1-(2-nitrophenylthioamino)ethanol. This synthesis method has been well-established and is widely used in laboratories.
Propriétés
Numéro CAS |
141975-72-6 |
|---|---|
Nom du produit |
2,2,2-Trichloro-1-(2-nitrophenylthioamino)ethanol |
Formule moléculaire |
C8H7Cl3N2O3S |
Poids moléculaire |
317.6 g/mol |
Nom IUPAC |
2,2,2-trichloro-1-[(2-nitrophenyl)sulfanylamino]ethanol |
InChI |
InChI=1S/C8H7Cl3N2O3S/c9-8(10,11)7(14)12-17-6-4-2-1-3-5(6)13(15)16/h1-4,7,12,14H |
Clé InChI |
RXUSUGPQGCDLCA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])SNC(C(Cl)(Cl)Cl)O |
SMILES canonique |
C1=CC=C(C(=C1)[N+](=O)[O-])SNC(C(Cl)(Cl)Cl)O |
Synonymes |
2,2,2-Trichloro-1-(2-nitrophenylthioamino)ethanol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



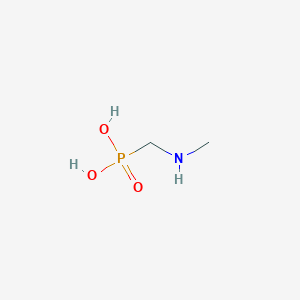
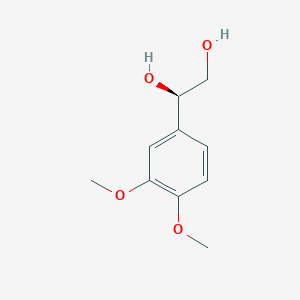
![2-Methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B140835.png)

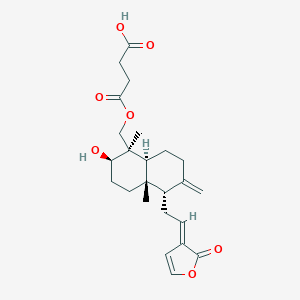
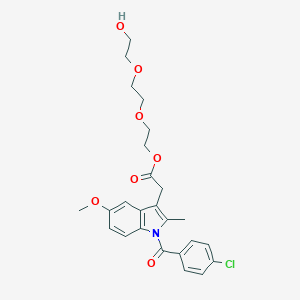
![Methyl 2-[(1H-benzimidazol-2-yl)methoxy]benzoate](/img/structure/B140843.png)



